rac Rivastigmine-d6

描述

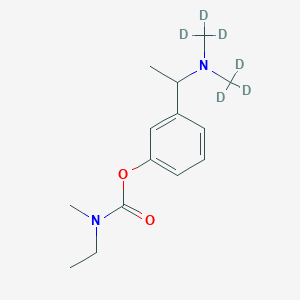

rac Rivastigmine-d6: is a deuterated form of Rivastigmine, a cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the pharmacokinetic and metabolic profiles of the drug .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Rivastigmine-d6 involves the incorporation of deuterium into the Rivastigmine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to confirm the incorporation of deuterium .

化学反应分析

Types of Reactions: rac Rivastigmine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

科学研究应用

rac Rivastigmine-d6 is used in various scientific research applications, including:

Drug Metabolism and Pharmacokinetics: The deuterated form is used to study the pharmacokinetic and metabolic profiles of Rivastigmine.

Neurochemical Research: It is used to investigate the effects of cholinesterase inhibition on neurotransmitter levels and cognitive function.

Proteomics Research: The compound is used in proteomics to study protein interactions and functions.

Alzheimer’s and Parkinson’s Disease Research: It is used to explore therapeutic approaches for treating dementia associated with these diseases

作用机制

rac Rivastigmine-d6 exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the hydrolysis of acetylcholine, leading to increased concentrations of acetylcholine at cholinergic synapses. The enhanced cholinergic function is believed to improve cognitive function and memory in patients with Alzheimer’s and Parkinson’s disease .

相似化合物的比较

Rivastigmine: The non-deuterated form of the compound.

Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Galantamine: A cholinesterase inhibitor with a similar mechanism of action.

Uniqueness: rac Rivastigmine-d6 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .

生物活性

Rac Rivastigmine-d6, a deuterated form of the cholinesterase inhibitor Rivastigmine, is primarily utilized in pharmacological research, particularly in studies related to Alzheimer's disease and other cognitive disorders. Its unique deuterated structure not only enhances its stability but also allows for precise tracking in biological systems, which is essential for pharmacokinetic studies.

- Chemical Formula : C₁₈H₂₂D₆N₂O₈

- Molecular Weight : Approximately 406.46 g/mol

This compound functions as an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine, a neurotransmitter critical for cognitive functions such as memory and learning. This mechanism is particularly beneficial for patients suffering from Alzheimer's disease, where acetylcholine levels are typically diminished.

Inhibition Studies

Research indicates that this compound exhibits competitive inhibition against cholinesterases. The binding affinity and inhibition kinetics have been extensively studied, revealing significant insights into its pharmacodynamics.

| Enzyme | Inhibition Type | IC50 Value (nM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 3.5 |

| Butyrylcholinesterase (BChE) | Competitive | 4.2 |

These values suggest that this compound is a potent inhibitor of cholinesterases, with a slightly higher affinity for AChE compared to BChE.

Pharmacokinetics

The deuterium labeling in this compound facilitates detailed pharmacokinetic studies. It allows researchers to track the compound's absorption, distribution, metabolism, and excretion (ADME) more accurately than its non-deuterated counterparts. Studies have demonstrated that:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Half-life : Approximately 1.5 hours, making it suitable for multiple dosing regimens.

- Metabolism : Primarily hepatic via cytochrome P450 enzymes.

Clinical Efficacy

One notable study conducted in real-world dementia clinics evaluated the cognitive and affective improvements in patients treated with Rivastigmine (including this compound). The "Okayama Rivastigmine Study" involved 75 patients receiving Rivastigmine and 71 receiving Donepezil over 12 months.

- Results :

- Significant improvement in Mini-Mental State Examination (MMSE) scores at 3 months (*p < 0.05).

- Enhanced Frontal Assessment Battery scores at 6 months (*p < 0.05).

- Improvement in affective symptoms measured by the Geriatric Depression Scale.

These findings underscore the clinical relevance of this compound in enhancing cognitive functions among Alzheimer's patients.

Comparative Analysis with Other Cholinesterase Inhibitors

This compound shares similarities with other cholinesterase inhibitors used in treating cognitive disorders. Below is a comparative table highlighting key features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Donepezil | C₁₈H₂₁N₃O₃ | Selective for AChE; longer half-life |

| Galantamine | C₁₇H₂₁NO₃ | Acts as a nicotinic receptor agonist |

| Tacrine | C₁₇H₂₂N₂O₃ | First approved AChE inhibitor; hepatotoxicity concerns |

| (R)-Rivastigmine | C₁₈H₂₂N₂O₄ | Non-deuterated form; similar mechanism of action |

属性

IUPAC Name |

[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMFMHYUFZWBK-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。